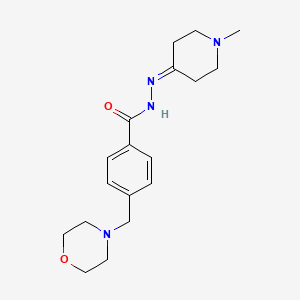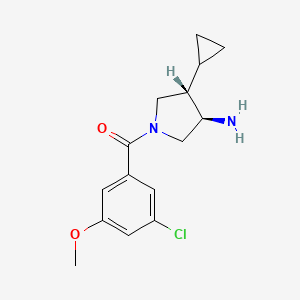![molecular formula C26H31N3O2 B5643355 3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5643355.png)
3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide" often involves multi-step reactions, starting from basic aromatic compounds and involving various chemical reactions to introduce different functional groups. For example, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-(dimethylamino) propanamide involves halogenated hydrocarbon amination reactions, confirming the structure through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide" is often confirmed using techniques such as X-ray crystallography. These studies reveal important aspects such as bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, the crystal structure of related compounds has been determined, showing how molecules are linked by weak hydrogen bonds and how the whole molecule is stacked into a three-dimensional structure (Bai et al., 2012).
Propiedades
IUPAC Name |
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-19-15-23(31-2)9-10-25(19)28-26(30)11-8-20-5-4-14-29(17-20)18-22-7-3-6-21-16-27-13-12-24(21)22/h3,6-7,9-10,12-13,15-16,20H,4-5,8,11,14,17-18H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVQSFNZTWFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(diethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5643277.png)
![2-cyclopropyl-9-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5643279.png)
![(4S)-N-ethyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(1,3-thiazol-4-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5643291.png)
![8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5643298.png)

![(1S*,5R*)-N-benzyl-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5643318.png)
![N-{4-[6-(acetylamino)-5-chloro-1H-benzimidazol-2-yl]phenyl}acetamide](/img/structure/B5643333.png)
![{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5643339.png)
![5,7-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5643359.png)
![methyl 4-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5643365.png)
![9-(3-phenoxypropanoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5643369.png)

